molecular formula C23H28N6O4 B2643489 2-imino-10-methyl-3-(morpholine-4-carbonyl)-1-(2-morpholinoethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one CAS No. 683806-91-9

2-imino-10-methyl-3-(morpholine-4-carbonyl)-1-(2-morpholinoethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one

Cat. No. B2643489
CAS RN: 683806-91-9
M. Wt: 452.515
InChI Key: QZHFOGFIUGWWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-imino-10-methyl-3-(morpholine-4-carbonyl)-1-(2-morpholinoethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one is a useful research compound. Its molecular formula is C23H28N6O4 and its molecular weight is 452.515. The purity is usually 95%.
BenchChem offers high-quality 2-imino-10-methyl-3-(morpholine-4-carbonyl)-1-(2-morpholinoethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-imino-10-methyl-3-(morpholine-4-carbonyl)-1-(2-morpholinoethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research into the antimicrobial activity of pyrimidine derivatives, closely related to the compound , reveals their potential in combating bacterial and fungal infections. A study by Majithiya and Bheshdadia (2022) detailed the synthesis of novel pyrimidine-triazole derivatives from morpholin-3-one molecules, which showed antimicrobial properties against selected strains. The derivatives were synthesized through a multistep process and their structures confirmed via spectroscopic techniques, demonstrating significant microbial inhibition in different organic solvents (Majithiya & Bheshdadia, 2022).

Synthetic Approaches and Derivatives

The synthetic versatility of pyrimidine and related structures allows for the creation of various derivatives with potential biological activities. Khashi et al. (2015) described the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing the methodological advancements in constructing complex molecules that could be foundational for further exploration of the compound's applications (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).

Cancer Research

Synthesis of morpholine-based heterocycles has been explored for antitumor activities. Muhammad et al. (2017) synthesized a series of new morpholinylchalcones and further derivatives showing promising activities against lung cancer and hepatocellular carcinoma cell lines. This research highlights the potential therapeutic applications of morpholine derivatives in cancer treatment (Muhammad et al., 2017).

Sensor Development

Akl and Ali (2016) utilized a morpholine derivative for the development of highly sensitive potentiometric sensors for detecting thorium ions. The study showcases the application of morpholine derivatives in environmental monitoring and the development of analytical tools for detecting metal ions, illustrating the compound's utility beyond biomedical applications (Akl & Ali, 2016).

properties

IUPAC Name

6-imino-11-methyl-5-(morpholine-4-carbonyl)-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O4/c1-16-3-2-4-29-20(16)25-21-18(23(29)31)15-17(22(30)27-9-13-33-14-10-27)19(24)28(21)6-5-26-7-11-32-12-8-26/h2-4,15,24H,5-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHFOGFIUGWWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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